molecular formula C24H18ClFN2O5 B14109572 methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate

methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate

Cat. No.: B14109572
M. Wt: 468.9 g/mol
InChI Key: UUXCNCMIVDSEJU-UHFFFAOYSA-N
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Description

Methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a benzoate ester, and halogenated aromatic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the benzoate ester. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Benzoate Ester: This step can be achieved through esterification reactions, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-{4-[(2-chloro-6-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18ClFN2O5

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 4-[[5-[4-[(2-chloro-6-fluorophenyl)methoxy]-2-hydroxyphenyl]-1H-pyrazol-4-yl]oxy]benzoate

InChI

InChI=1S/C24H18ClFN2O5/c1-31-24(30)14-5-7-15(8-6-14)33-22-12-27-28-23(22)17-10-9-16(11-21(17)29)32-13-18-19(25)3-2-4-20(18)26/h2-12,29H,13H2,1H3,(H,27,28)

InChI Key

UUXCNCMIVDSEJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O

Origin of Product

United States

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